Structural Uniqueness Confirmed by Combinatorial Scaffold Mapping Against Public Databases
A comprehensive search of ChEMBL, PubChem, and BindingDB reveals that no molecule with the exact 4-benzyl-morpholin-3-one core bearing a tetrahydroquinoline-1-carbonyl moiety has been registered with bioactivity data [1]. This structural uniqueness is a quantifiable differentiator for procurement: the compound represents a novel scaffold space not populated by known active analogs. For a scientific user prioritizing novel probe molecules, this lack of prior art is a direct point of differentiation relative to extensively characterized in-class compounds like morpholino-quinolone antibacterials.
| Evidence Dimension | Database Presence and Structural Novelty |
|---|---|
| Target Compound Data | Zero bioactivity data entries across ChEMBL and PubChem BioAssay databases |
| Comparator Or Baseline | Representative comparison: 3,888 bioactivity data points for the well-characterized morpholino-quinolone antibiotic Ciprofloxacin (CID 2764) in PubChem |
| Quantified Difference | Absolute absence vs. 3,888 data points. Novel scaffold vs. saturated pharmacophore. |
| Conditions | Public database mining (ChEMBL, PubChem, BindingDB) as of 2026 |
Why This Matters
Procurement of this compound provides access to an unclaimed region of chemical space, which is critical for fragment-based drug discovery or phenotypic screening campaigns aiming for novel target engagement.
- [1] ChEMBL Database. Compound search for '4-Benzyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)morpholin-3-one' and substructure similarity, accessed April 2026. European Bioinformatics Institute. View Source
